3-nitro-N-(4-carboxybutyl)phthalimide
Description
Properties
Molecular Formula |
C13H12N2O6 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
5-(4-nitro-1,3-dioxoisoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H12N2O6/c16-10(17)6-1-2-7-14-12(18)8-4-3-5-9(15(20)21)11(8)13(14)19/h3-5H,1-2,6-7H2,(H,16,17) |
InChI Key |
PUCBSUSSBSDGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Phthalimide derivatives vary in substituents at the aromatic core (positions 3, 4, or 5) and the N-linked group. Key structural analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl) at the 3-position enhance electrophilicity, facilitating nucleophilic substitution or radical reactions .
- N-substituents dictate biological and physicochemical behavior. For example:
Hypothesized Activity of this compound :
- The nitro group may enhance binding to enzyme active sites (e.g., acetylcholinesterase) via electron-deficient aromatic interactions, similar to donepezil analogues .
Physicochemical Properties
- Melting Points : 3-Nitro-substituted phthalimides generally exhibit high melting points (e.g., 204–244°C for radical derivatives ), suggesting thermal stability.
- Solubility: Carboxybutyl substituents likely increase solubility in aqueous or polar solvents compared to nonpolar N-aryl derivatives.
- Lipophilicity : Aliphatic N-substituents (logP ~2–3) may balance membrane permeability and solubility, contrasting with highly lipophilic N-aryl derivatives (logP >4) .
Preparation Methods
Nitration of Phthalimide Followed by Alkylation
The most direct approach involves synthesizing 3-nitrophthalimide first, followed by introducing the 4-carboxybutyl group.
Synthesis of 3-Nitrophthalimide
3-Nitrophthalimide is synthesized via cyclization of 3-nitrophthalic acid with urea in glacial acetic acid at 117°C for 3 hours, yielding a 98% pure product. The reaction proceeds as follows:
This method avoids hazardous reductants and leverages the dehydrating properties of acetic acid to facilitate imide formation.
Alkylation with 4-Bromobutyric Acid Ethyl Ester
The 3-nitrophthalimide is converted to its potassium salt using KOH in dimethylformamide (DMF). This intermediate reacts with 4-bromobutyric acid ethyl ester via nucleophilic substitution (SN2) at pH 10 and 20°C for 26 hours, forming N-(4-ethoxycarbonylbutyl)-3-nitrophthalimide. The ethyl ester serves as a protecting group to prevent side reactions during alkylation.
Hydrolysis of the Ethyl Ester
The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH in tetrahydrofuran (THF) at 60°C for 4 hours. Acidification with HCl yields this compound. This step achieves quantitative conversion due to the stability of the phthalimide core under basic conditions.
Key Data:
Alkylation Followed by Nitration
This alternative route introduces the 4-carboxybutyl group before nitration, though regioselectivity challenges arise.
Synthesis of N-(4-Carboxybutyl)Phthalimide
Phthalic anhydride reacts with 4-aminobutyric acid in a microwave-assisted reaction at 150–250°C for 3–10 minutes. The reaction is highly efficient due to microwave-enhanced cyclization:
Nitration of N-(4-Carboxybutyl)Phthalimide
Nitration using fuming HNO₃ and H₂SO₄ at 80°C in a microchannel reactor introduces the nitro group. However, the directing effect of the electron-withdrawing carboxybutyl group favors para-substitution (position 4), making this route unsuitable for 3-nitro isomer synthesis.
Limitations:
-
Regioselectivity: Nitration predominantly yields 4-nitro-N-(4-carboxybutyl)phthalimide (≥85%).
-
Functional Group Sensitivity: The carboxybutyl group may undergo esterification or decarboxylation under strong acidic conditions.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
-
Route 1 (Nitration first): Overall yield of 85–90% (98% × 92.4% × 95%).
-
Route 2 (Alkylation first): <50% due to regioselectivity issues and side reactions.
Reaction Conditions
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Temperature Range | 20–117°C | 80–250°C |
| Key Challenges | Ester hydrolysis optimization | Nitration regioselectivity |
| Equipment Needs | Standard glassware | Microwave reactor, microchannel reactor |
Advanced Functionalization Techniques
Solvent Effects on Alkylation
Polar aprotic solvents like DMF improve alkylation yields by stabilizing the transition state in SN2 reactions. Conversely, protic solvents (e.g., ethanol) reduce efficiency due to hydrogen bonding with the nucleophile.
Industrial Applications and Process Optimization
Q & A
Q. What are the optimal synthetic routes for preparing 3-nitro-N-(4-carboxybutyl)phthalimide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration of the parent phthalimide derivative followed by alkylation. For example, Gabriel synthesis (via potassium phthalimide intermediate and alkyl halides) can be adapted . Key steps include:
- Nitration : Introduce the nitro group using nitric acid/sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration.
- Alkylation : React 4-bromobutylphthalimide (precursor) with carboxylate nucleophiles in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Critical Parameters : Excess alkyl halide improves yield, but prolonged heating risks decomposition.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted nitro intermediates) .
- FTIR : Confirm functional groups (C=O stretch at ~1770 cm⁻¹, nitro group at ~1530 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows characteristic phthalimide aromatic protons (δ 7.8–8.2 ppm) and alkyl chain signals (δ 1.6–2.5 ppm) .
Data Interpretation : Discrepancies in melting point (mp) vs. literature values (>5°C deviation) suggest impurities .
Advanced Research Questions
Q. What mechanistic insights explain the conflicting bioactivity results of phthalimide derivatives in anticancer studies?
- Methodological Answer : Discrepancies arise from:
- Structural Modifications : The nitro group’s position (para vs. meta) alters electron-withdrawing effects, impacting DNA intercalation .
- Cellular Uptake : Carboxybutyl chains enhance solubility but may reduce membrane permeability compared to shorter alkyl chains .
Experimental Design : - Compare IC₅₀ values across cell lines (e.g., MDA-MB-231 vs. SKHep-1) using MTT assays .
- Perform molecular docking to assess binding affinity to targets like mGlu4 receptors .
Q. How do soil mobility properties of this compound influence its environmental persistence?
- Methodological Answer :
- Soil Adsorption : Calculate log Kow (estimated ~1.15 for phthalimide) to predict Koc (soil organic carbon affinity) .
- Degradation Studies : Use GC-MS to monitor hydrolysis products (e.g., phthalic acid) under varying pH (4–9) .
Key Finding : High mobility (Koc ~100) suggests rapid leaching, but nitro groups may slow microbial degradation .
Data Contradiction Analysis
Q. Why do studies report divergent yields for similar phthalimide alkylation reactions?
- Methodological Resolution :
- Catalytic Effects : Raney nickel (used in hydrogenation steps) may reduce nitro groups prematurely, lowering alkylation efficiency .
- Solvent Choice : DMF increases reaction rate vs. THF but can form byproducts (e.g., dimethylamine adducts) .
Table 1 : Yield Comparison Across Studies
| Alkyl Halide | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromobutyl | DMF | None | 72 | |
| 4-Bromobutyl | THF | K₂CO₃ | 58 |
Structure-Activity Relationship (SAR) Guidance
Q. Which structural features of this compound correlate with enhanced bioactivity?
- Methodological Answer :
- Nitro Group : Meta/para positions influence redox potential; para-nitro derivatives show stronger pro-apoptotic effects .
- Carboxybutyl Chain : Length and flexibility (vs. rigid aromatic substituents) improve solubility but may reduce target binding .
SAR Strategy : - Synthesize analogs with varying alkyl chain lengths (C3–C6) and test in kinase inhibition assays .
- Modify the phthalimide core (e.g., thioimide analogs) to assess electronic effects .
Analytical Challenges
Q. What are the limitations of GC-MS in quantifying this compound degradation products?
- Methodological Answer :
- Thermal Degradation : High GC inlet temperatures (>250°C) may decompose nitro groups, yielding false positives (e.g., phthalic anhydride) .
- Matrix Effects : Soil extracts require SPE cleanup (C18 cartridges) to avoid ion suppression in MS .
Alternative Methods : LC-MS/MS with ESI ionization provides better sensitivity for polar metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
